

physical and chemical properties of Methyl 3-chloro-4-hydroxybenzoate

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Compound of Interest

Compound Name:	Methyl 3-chloro-4-hydroxybenzoate
Cat. No.:	B031437

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An In-depth Technical Guide to Methyl 3-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of methylparaben, a compound belonging to the paraben family. It serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the development of therapeutic agents. Its chemical structure, featuring a chlorinated phenyl ring with hydroxyl and methyl ester functional groups, imparts specific reactivity and properties that are leveraged in multi-step organic syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 3-chloro-4-hydroxybenzoate**, its synthesis, and its application as a key building block in the preparation of human glucagon receptor antagonists, which are of significant interest in the management of type 2 diabetes.

Physicochemical Properties

The physical and chemical characteristics of **Methyl 3-chloro-4-hydroxybenzoate** are fundamental to its handling, storage, and application in synthesis. A summary of these properties is presented below.

Physical Properties

Quantitative physical data for **Methyl 3-chloro-4-hydroxybenzoate** is summarized in Table 1. The compound is a white to off-white solid at room temperature.[1]

Table 1: Physical Properties of **Methyl 3-chloro-4-hydroxybenzoate**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ ClO ₃	[2][3]
Molecular Weight	186.59 g/mol	[2]
Appearance	White to off-white solid	[1]
Melting Point	108-110 °C	[2]
Boiling Point	284.9 ± 20.0 °C (Predicted)	[2]
Density	1.354 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	6.89 ± 0.18 (Predicted)	[2]

Solubility

While specific quantitative solubility data for **Methyl 3-chloro-4-hydroxybenzoate** is not readily available in the literature, the solubility of the structurally similar compound, methyl 4-hydroxybenzoate (methylparaben), provides a useful reference. Methylparaben is slightly soluble in water and readily soluble in organic solvents such as ethanol, ether, and acetone. It is anticipated that **Methyl 3-chloro-4-hydroxybenzoate** exhibits a similar solubility profile.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **Methyl 3-chloro-4-hydroxybenzoate**.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak (M+1)⁺ at m/z 187.5, corresponding to the calculated mass of 186.5.[2]

- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the C=O stretch of the ester, and C-Cl stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A published characterization mentions the following peaks: a singlet at 3.90 ppm (3H, corresponding to the methyl ester protons), and a doublet at 7.06 ppm (1H, $J = 8.8$ Hz), along with other aromatic protons.[2] A complete, detailed spectrum with full assignment of all aromatic protons is not consistently available in public literature.
 - ^{13}C NMR: Detailed experimental ^{13}C NMR data with peak assignments for **Methyl 3-chloro-4-hydroxybenzoate** is not widely published. However, based on the structure, one would expect to observe signals for the methyl carbon of the ester, the carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the chloro, hydroxyl, and ester substituents.

Chemical Properties and Reactivity Stability

The stability of **Methyl 3-chloro-4-hydroxybenzoate** is an important consideration for its storage and use. Based on information for related parabens, it is expected to be stable under acidic to neutral pH conditions. However, it may undergo hydrolysis of the ester group under strongly alkaline conditions. The safety data sheet indicates that the compound is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place.[4] It is incompatible with strong oxidizing agents.[4]

Synthesis

Methyl 3-chloro-4-hydroxybenzoate is typically synthesized via Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[2]

Experimental Protocols

Synthesis of Methyl 3-chloro-4-hydroxybenzoate

This protocol is based on a literature procedure for the esterification of 3-chloro-4-hydroxybenzoic acid.[2]

Materials:

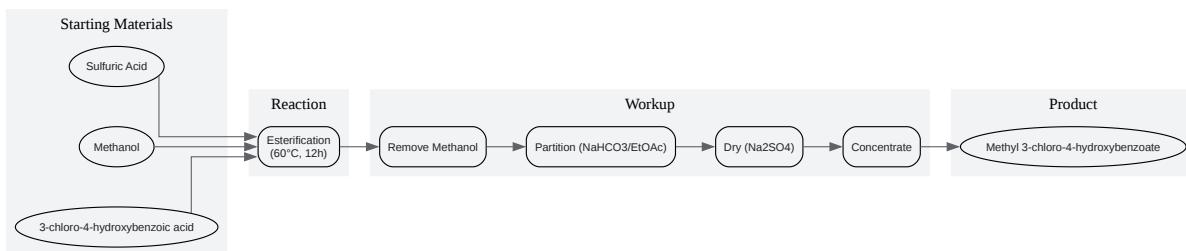
- 3-chloro-4-hydroxybenzoic acid
- Methanol (MeOH)
- Sulfuric acid (H_2SO_4), concentrated
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, add concentrated sulfuric acid (3 mL, 56.3 mmol) dropwise with stirring.
- Heat the reaction mixture to 60 °C and maintain it under reflux with stirring for 12 hours.
- After cooling the mixture to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

- Partition the residue between a saturated aqueous solution of sodium bicarbonate and ethyl acetate.
- Extract the aqueous layer with ethyl acetate (3 x 30 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield **Methyl 3-chloro-4-hydroxybenzoate** as a white solid.

Workflow Diagram:



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Synthesis workflow for **Methyl 3-chloro-4-hydroxybenzoate**.

Application in Drug Development: Synthesis of Glucagon Receptor Antagonists

Methyl 3-chloro-4-hydroxybenzoate is a valuable intermediate in the synthesis of alkylidene hydrazides, which act as human glucagon receptor antagonists.^[2] These antagonists are being investigated for the treatment of hyperglycemia and type 2 diabetes. The glucagon receptor signaling pathway plays a pivotal role in regulating glucose homeostasis.

Glucagon Receptor Signaling Pathway

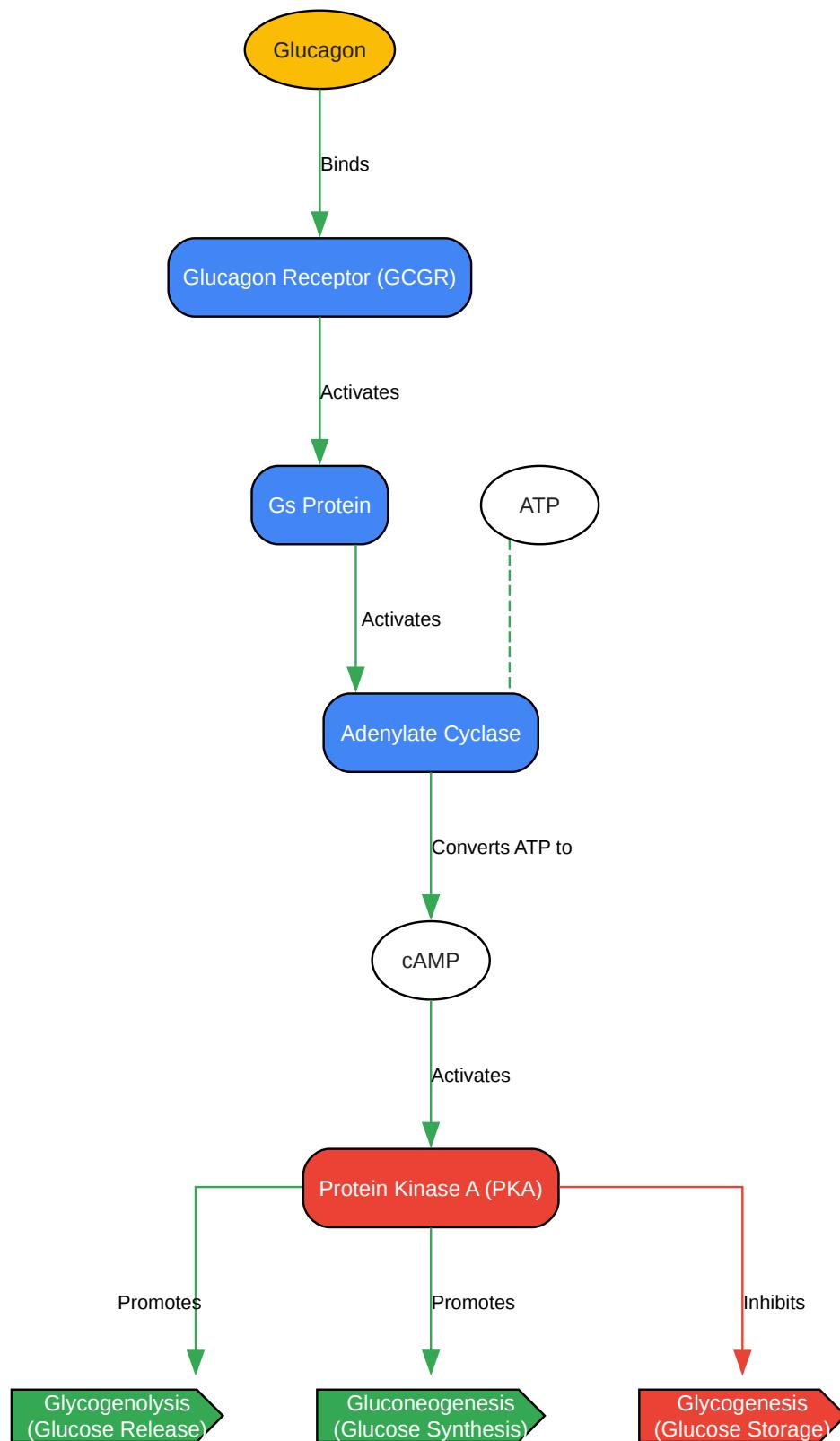
Glucagon, a peptide hormone secreted by the pancreatic α -cells in response to low blood glucose levels, acts primarily on the liver to increase glucose production.^{[5][6]} It binds to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR), initiating a signaling cascade.^{[1][7]}

Key steps in the glucagon signaling pathway:

- Glucagon Binding: Glucagon binds to the GCGR on the surface of hepatocytes.^[5]
- G-Protein Activation: This binding activates the associated heterotrimeric Gs protein.^[5]
- Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase.^[1]
- cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).^[1]
- Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).^[5]
- Downstream Effects: PKA phosphorylates and activates several key enzymes involved in glucose metabolism, leading to:
 - Increased Glycogenolysis: Activation of glycogen phosphorylase, which breaks down glycogen into glucose.^[5]
 - Increased Gluconeogenesis: Upregulation of genes for enzymes involved in the synthesis of glucose from non-carbohydrate precursors.^[6]
 - Inhibition of Glycogenesis: Inactivation of glycogen synthase, preventing glucose storage as glycogen.^[5]

By antagonizing the glucagon receptor, the compounds synthesized from **Methyl 3-chloro-4-hydroxybenzoate** can block this signaling pathway, thereby reducing hepatic glucose production and lowering blood glucose levels.

Signaling Pathway Diagram:

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Simplified glucagon receptor signaling pathway in hepatocytes.

Conclusion

Methyl 3-chloro-4-hydroxybenzoate is a compound of significant interest due to its role as a key intermediate in the synthesis of potential therapeutics for type 2 diabetes. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and the biological context for its application. For researchers and professionals in drug development, a thorough understanding of these characteristics is essential for the successful design and execution of synthetic routes to novel and effective glucagon receptor antagonists. Further research to obtain precise quantitative data on solubility and detailed spectral assignments will be beneficial for the broader scientific community.

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